molecular formula C6H4F5NO3S B1421804 2-Nitro-4-(pentafluorosulfanyl)phenol CAS No. 1159512-26-1

2-Nitro-4-(pentafluorosulfanyl)phenol

Cat. No.: B1421804
CAS No.: 1159512-26-1
M. Wt: 265.16 g/mol
InChI Key: YEHHRNDFXUQGET-UHFFFAOYSA-N
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Description

2-Nitro-4-(pentafluorosulfanyl)phenol is an organic compound with the molecular formula C₆H₄F₅NO₃S It is characterized by the presence of a nitro group (-NO₂) and a pentafluorosulfanyl group (-SF₅) attached to a phenol ring

Scientific Research Applications

2-Nitro-4-(pentafluorosulfanyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Research into its biological activity and potential as a pharmaceutical agent is ongoing. Its structural features may allow it to interact with biological targets in unique ways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action involves the formation of a deprotonated σH adduct . The products show good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .

Safety and Hazards

The compound is toxic if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-4-(pentafluorosulfanyl)phenol can be synthesized through a multi-step process. One common method involves the nitration of 4-(pentafluorosulfanyl)phenol. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the phenol ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(pentafluorosulfanyl)phenol undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure under specific conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenolic group.

Major Products Formed

    Reduction: The major product is 2-amino-4-(pentafluorosulfanyl)phenol.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Oxidation: The major product is a quinone derivative of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenol
  • 2-Nitro-4-(difluoromethyl)phenol
  • 2-Nitro-4-(fluoromethyl)phenol

Uniqueness

2-Nitro-4-(pentafluorosulfanyl)phenol is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties compared to other fluorinated phenols. This group can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-nitro-4-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5NO3S/c7-16(8,9,10,11)4-1-2-6(13)5(3-4)12(14)15/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHHRNDFXUQGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672876
Record name 2-Nitro-4-(pentafluoro-lambda~6~-sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159512-26-1
Record name (OC-6-21)-Pentafluoro(4-hydroxy-3-nitrophenyl)sulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159512-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-4-(pentafluoro-lambda~6~-sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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